molecular formula C9H9Cl2NO2 B1590055 N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide CAS No. 55202-11-4

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide

Cat. No. B1590055
CAS RN: 55202-11-4
M. Wt: 234.08 g/mol
InChI Key: XWRFOWUTIDNAEO-UHFFFAOYSA-N
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Description

“N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide” is an organic compound that serves as a useful building block in chemical synthesis . It has a molecular weight of 466.44 .


Molecular Structure Analysis

The linear formula of this compound is [C2H5C(CH3)2]2C6H3OCH2CONHC6HCl2(OH)CH3 . The InChI key is RGIVHZWXUHEZIP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 160-162°C (lit.) . It has a molecular weight of 466.44 .

properties

IUPAC Name

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-4-6(10)3-7(12-5(2)13)9(14)8(4)11/h3,14H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRFOWUTIDNAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549753
Record name N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide

CAS RN

55202-11-4
Record name N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product from Example 9, Stage 1a (4.8 g), was stirred in acetic acid (20 ml) and acetic anhydride (5 ml) was added in one portion. Stirring was continued for 1hour after the initially exothermic reaction had subsided. The product was isolated by filtration and recrystallised from aqueous ethanol.
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Synthesis routes and methods II

Procedure details

To a mixture of 68.4 g. of 2-amino-5-methyl-4,6-dichloro-phenol hydrochloride and 96 ml. of N,N-diethylaniline in 750 ml. of acetone, 23.4 ml. of acetyl chloride were added slowly by keeping the temperature under 20° C. At the end, the reaction mixture was heated to reflux for an hour. After cooling, the solution was poured into water; the solid product, thus obtained, was collected on a buckner, washed with water until the washings were neutral and dried in a desicator at 50° C. The raw product obtained was purified by crystallization from ethyl alcohol, yielding 44 g. of a pure product with M.P. = 175°-176.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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